molecular formula C7H4BrIO2 B1622605 5-Bromo-6-iodobenzo[d][1,3]dioxole CAS No. 94670-76-5

5-Bromo-6-iodobenzo[d][1,3]dioxole

Cat. No.: B1622605
CAS No.: 94670-76-5
M. Wt: 326.91 g/mol
InChI Key: IKAMVDCUIDIBOG-UHFFFAOYSA-N
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Description

5-Bromo-6-iodobenzo[d][1,3]dioxole is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxoles. It contains two fused benzene rings and a dioxole ring, with bromine and iodine atoms attached at the 5th and 6th positions, respectively. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-iodobenzo[d][1,3]dioxole typically involves the use of sodium t-butanolate, copper (I) iodide, and 2,9-dimethyl-1,10-phenanthroline in N,N-dimethylformamide (DMF) at 110°C for 24 hours . The reaction mixture is then purified by column chromatography on silica gel using a mixture of ethyl acetate, dichloromethane, and methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and purification is common.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-iodobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki and Stille coupling, where the halogen atoms are replaced with other groups.

Common Reagents and Conditions

    Sodium t-butanolate: Used as a base in substitution reactions.

    Copper (I) iodide: Acts as a catalyst in coupling reactions.

    2,9-Dimethyl-1,10-phenanthroline: A ligand that stabilizes the copper catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the halogen atoms are replaced with aryl groups.

Scientific Research Applications

5-Bromo-6-iodobenzo[d][1,3]dioxole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-iodobenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Iodobenzo[d][1,3]dioxole: Similar structure but lacks the bromine atom.

    5,6-Dibromobenzo[d][1,3]dioxole: Contains two bromine atoms instead of one bromine and one iodine.

Uniqueness

5-Bromo-6-iodobenzo[d][1,3]dioxole is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical properties and reactivity compared to similar compounds. This dual-halogen substitution can enhance its utility in various chemical reactions and applications.

Properties

IUPAC Name

5-bromo-6-iodo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAMVDCUIDIBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393552
Record name 5-Bromo-6-iodobenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94670-76-5
Record name 5-Bromo-6-iodobenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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